8-(1-Naphthyl)-8-oxooctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-naphthalen-1-yl-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOKWZXDDSWWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630254 | |
| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101743-46-8 | |
| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing 8 1 Naphthyl 8 Oxooctanoic Acid Within Chemical Biology and Drug Discovery Research
Significance of Oxoalkanoic Acid Scaffolds in Bioactive Molecules
Oxoalkanoic acids, characterized by the presence of both a ketone and a carboxylic acid functional group, are pivotal structural units in a myriad of biologically active molecules. The keto group can act as a hydrogen bond acceptor and participate in various biological interactions, while the carboxylic acid moiety imparts polarity and can engage in ionic interactions, significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties.
Long-chain keto-acids, in particular, are involved in various metabolic pathways. For instance, disorders in branched-chain amino/keto acid metabolism can lead to serious health conditions, highlighting the crucial role of these molecules in cellular processes. buyersguidechem.comlabshake.com The metabolism of these acids is complex, involving multiple enzymatic steps and co-factors. nih.gov Furthermore, medium-chain fatty acids, a related class of molecules, have been investigated for their potential therapeutic benefits, including antimicrobial and neuroprotective effects. acs.org
The Role of Naphthyl Moieties in Medicinal Chemistry
The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents. bldpharm.com Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets such as enzymes and receptors through mechanisms like π-π stacking.
Numerous FDA-approved drugs incorporate the naphthalene moiety, demonstrating its broad therapeutic applicability. These include agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. bldpharm.com The cytotoxic properties of naphthalene and its metabolites, such as naphthoquinones, are attributed to their ability to interact with cellular proteins. bldpharm.com The versatility of the naphthalene ring allows for extensive chemical modifications, enabling the fine-tuning of a molecule's biological activity.
Overview of Research Trajectories for Keto-Acid Derivatives
Research into keto-acid derivatives is a dynamic field, with several promising trajectories. One major area of focus is the development of novel synthetic methodologies to access these compounds efficiently and with high selectivity. The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones, including those derived from naphthalene. This reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst.
Another significant research direction is the exploration of the biological activities of new keto-acid derivatives. Scientists are actively investigating their potential as anticancer, antimicrobial, and anti-inflammatory agents. The combination of a keto-acid with other pharmacologically active groups, such as the naphthyl moiety, is a common strategy to create hybrid molecules with enhanced or novel biological profiles.
Synthetic Strategies and Methodologies for 8 1 Naphthyl 8 Oxooctanoic Acid and Analogues
Established Pathways for Oxooctanoic Acid Core Construction
The construction of the 8-oxooctanoic acid backbone is a fundamental step in the synthesis of the target molecule. This aliphatic keto acid can be prepared through various established organic reactions. One common approach involves the oxidation of corresponding cycloalkanones or the ozonolysis of cyclic olefins. For instance, the oxidation of cyclooctanone (B32682) can yield suberic acid (octanedioic acid), which can then be selectively reduced or functionalized to introduce the keto group at the 8-position.
The table below summarizes key precursors for the oxooctanoic acid core.
| Precursor | Description |
| Suberic Acid | An eight-carbon dicarboxylic acid that can be a starting material for creating the oxooctanoic acid chain. |
| Cyclooctanone | A cyclic ketone that can be oxidized to form precursors to 8-oxooctanoic acid. |
Regioselective Introduction and Functionalization of the Naphthyl Moiety
A critical step in the synthesis of 8-(1-naphthyl)-8-oxooctanoic acid is the regioselective introduction of the naphthyl group at the 8-position of the octanoic acid chain. The Friedel-Crafts acylation is a primary method for achieving this. In this reaction, a Lewis acid catalyst promotes the acylation of naphthalene (B1677914) with an appropriate acylating agent derived from suberic acid, such as suberic anhydride (B1165640) or suberoyl chloride.
The regioselectivity of the Friedel-Crafts acylation on naphthalene is highly dependent on the reaction conditions, including the solvent and the nature of the acylating agent and catalyst. Acylation at the 1-position (α-position) of naphthalene is generally favored under kinetic control (milder conditions), while the 2-position (β-position) is favored under thermodynamic control (harsher conditions). To achieve the desired this compound, reaction conditions are optimized to favor the formation of the 1-substituted product.
Recent advancements in C-H functionalization offer alternative strategies for introducing the naphthyl moiety. nih.gov These methods allow for the direct coupling of a C-H bond on the naphthalene ring with a suitable coupling partner, often catalyzed by transition metals. nih.gov Directed C-H activation strategies, where a directing group on a naphthalene derivative guides the metal catalyst to a specific C-H bond, have been developed to achieve high regioselectivity. nih.gov
The following table details catalysts and solvents used in these reactions.
| Component | Examples | Role in Synthesis |
| Catalysts | Boron trifluoride etherate, Titanium tetrachloride, Zinc oxide, Zinc chloride, Zinc trifluoromethanesulfonate (B1224126) google.com | Promote the regioselective Friedel-Crafts acylation reaction. google.com |
| Solvents | Dichloromethane, Chloroform, Carbon tetrachloride, Nitromethane, Tetrahydrofuran, n-Hexane, Cyclohexane, n-Heptane, Chlorobenzene google.com | Influence the regioselectivity and outcome of the Friedel-Crafts acylation. |
Asymmetric Synthesis and Stereochemical Control in Naphthyl-Oxoalkanoic Acids
While this compound itself is achiral, the introduction of stereocenters in its analogues or derivatives necessitates the use of asymmetric synthesis methodologies. The development of enantioselective methods is crucial for producing specific stereoisomers, which can have distinct biological activities.
One approach to achieve stereochemical control is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction to proceed with a specific stereochemical outcome. For example, a chiral auxiliary derived from a perhydronaphthalene scaffold has been shown to be highly efficient in Diels-Alder reactions and Grignard reactions of a related phenylglyoxylate (B1224774) ester.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. youtube.com Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions. youtube.com For instance, proline-catalyzed aldol (B89426) reactions can create new stereogenic centers with high enantioselectivity. youtube.com This methodology could be adapted for the synthesis of chiral naphthyl-oxoalkanoic acids by reacting a nucleophilic enamine, formed from a ketone precursor, with an electrophile in an intramolecular fashion. youtube.com
Absolute asymmetric synthesis, where a chiral product is obtained from achiral reactants without the use of a chiral catalyst or auxiliary, has also been demonstrated. In one study, the reaction of chiral crystals of achiral amides with n-butyllithium yielded optically active alcohols with enantiomeric excesses ranging from 17-84%. rsc.org
Advanced Synthetic Approaches for Complex this compound Derivatives
The synthesis of more complex derivatives of this compound often requires advanced synthetic strategies. These may involve multi-step sequences and the use of modern synthetic methodologies to introduce additional functional groups or build more intricate molecular architectures.
For instance, the synthesis of hybrid molecules incorporating the 1,4-naphthoquinone (B94277) scaffold with other heterocyclic moieties, such as 8-hydroxyquinoline, has been explored for potential anticancer applications. nih.gov The synthesis of these hybrids involves the characterization of the new compounds using spectroscopic methods like HR-MS, NMR, and IR. nih.gov
Late-stage functionalization techniques are also becoming increasingly important for the synthesis of complex derivatives. These methods allow for the introduction of functional groups into a pre-existing molecular scaffold at a late stage of the synthesis, which can be highly efficient for creating a library of related compounds. A recently developed method for the rapid and scalable synthesis of oxazoles directly from carboxylic acids could be applied to modify the carboxylic acid moiety of this compound. nih.gov
Exploration of Precursors and Reaction Optimization for Scalability
For the practical application of this compound and its analogues, the development of scalable and cost-effective synthetic routes is essential. This involves the careful selection of starting materials and the optimization of reaction conditions to maximize yield and minimize waste.
Reaction optimization plays a crucial role in improving the scalability of a synthesis. This can involve screening different catalysts, solvents, and reaction temperatures to find the optimal conditions. For example, in the synthesis of 8-furan-8-oxooctanoic acid methyl ester, various catalysts and solvents were investigated to maximize the yield of the desired product. google.com The development of efficient methods for the gram-scale production of related compounds, such as the FDA-approved prodrug 5-aminolevulinic acid, highlights the potential for scaling up the synthesis of carboxylic acid derivatives. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 1 Naphthyl 8 Oxooctanoic Acid Derivatives
Influence of Naphthyl Ring Substitution and Isomerism on Biological Function
The naphthyl ring of 8-(1-Naphthyl)-8-oxooctanoic acid is a key structural feature that significantly influences its interaction with biological targets. The position of substitution on this bicyclic aromatic system, as well as the introduction of various functional groups, can dramatically alter the compound's biological profile.
Research on related naphthalene (B1677914) derivatives has demonstrated that both the position of substitution and the nature of the substituent are critical for biological activity. For instance, in a study of various naphthalene derivatives, it was found that specific substitutions could enhance anti-inflammatory activities. While not directly focused on this compound, these findings underscore the principle that modifications to the naphthyl ring are a potent way to modulate biological function. The electronic and steric properties of substituents can affect binding affinity to target proteins, solubility, and metabolic stability.
Isomerism, specifically the difference between 1-naphthyl and 2-naphthyl derivatives, can also lead to distinct biological activities. The spatial arrangement of the naphthyl group relative to the rest of the molecule can dictate how it fits into a binding pocket of a protein, potentially leading to different or more potent interactions.
Table 1: Influence of Naphthyl Ring Modifications on Biological Activity
| Modification | Effect on Biological Activity | Reference |
| Substitution Pattern | Can significantly alter anti-inflammatory and other biological activities. | researchgate.net |
| Isomerism (1- vs. 2-naphthyl) | Affects the spatial orientation and can lead to differential binding to biological targets. | bldpharm.com |
| Introduction of Functional Groups | Modulates electronic and steric properties, impacting binding affinity and pharmacokinetics. | researchgate.net |
Impact of Alkane Chain Modifications and Length on Molecular Recognition
The octanoic acid chain in this compound serves as a flexible linker, and its length and composition are critical for optimal interaction with target molecules. Modifications to this alkane chain can influence the compound's conformation, flexibility, and ability to bridge binding sites on a receptor.
Studies on similar molecules have shown that varying the length of an alkyl linker can impact the efficiency of intramolecular processes like Förster resonance energy transfer (FRET), which is dependent on the distance between two chromophores. This principle can be extended to molecular recognition, where the alkane chain's length determines the optimal positioning of the naphthyl group and the carboxylic acid moiety for binding. An increase in the alkyl linker length can affect the quantum yields of fluorescence, indicating a change in the spatial relationship between different parts of the molecule. mdpi.com
Significance of the Keto Group in Ligand-Target Interactions
The keto group at the 8-position of the octanoic acid chain is a significant feature for mediating interactions with biological targets. This polar group can act as a hydrogen bond acceptor, a crucial interaction for the specific recognition and binding of ligands to proteins.
In computational docking studies of similar ketone-containing compounds, the keto group has been shown to form key interactions with amino acid residues such as serine, histidine, and tyrosine within the catalytic pocket of enzymes. researchgate.net The oxygen atom of the keto group can interact with these residues, properly orienting the substrate for a catalytic reaction. researchgate.net This highlights the importance of the keto group in anchoring the ligand within the binding site and contributing to the stability of the ligand-target complex. researchgate.net The presence and position of the keto group are therefore often essential for the biological activity of the molecule.
Rational Design Principles and Computational Approaches in SAR Elucidation
Rational drug design and computational methods are invaluable tools for elucidating the SAR of compounds like this compound and for designing new, more potent derivatives. These approaches use our understanding of the three-dimensional structure of the target protein and the ligand to predict and analyze their interactions.
Techniques such as virtual screening, molecular docking, and molecular dynamics simulations allow researchers to explore vast chemical spaces and predict the binding affinity of novel compounds. nih.gov By modeling the interactions between a ligand and its target, it is possible to identify key binding features and propose modifications to enhance affinity and selectivity. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, providing predictive models for the design of new analogs.
These computational methods accelerate the process of lead identification and optimization by prioritizing which compounds to synthesize and test, thereby reducing the time and cost of drug discovery. nih.gov
Fragment-Based Approaches in Ligand Design
Fragment-based drug design (FBDD) is a powerful strategy for developing novel lead compounds. nih.gov This approach starts by identifying small, low-molecular-weight fragments that bind weakly to the target protein. nih.gov These fragments can then be grown or linked together to create more potent, high-affinity ligands. nih.gov
The this compound scaffold can be deconstructed into its constituent fragments, such as the naphthyl group and the keto-acid chain. By screening libraries of such fragments, it is possible to identify which components are most important for binding and to explore novel ways of combining them. nih.gov For instance, the naphthyl group could be identified as a key fragment for binding to a hydrophobic pocket in a target protein. This fragment could then be elaborated upon by attaching different linker and functional groups to optimize the interaction.
FBDD has become an attractive strategy in target-based drug discovery as it can efficiently explore chemical space and often leads to the development of novel and potent inhibitors for a diverse range of biological targets. researchgate.net
Preclinical Biological Investigations and Mechanistic Elucidation of 8 1 Naphthyl 8 Oxooctanoic Acid Analogues
In Vitro Cellular and Biochemical Assays for Target Engagement and Pathway Modulation
There is no specific information available in the public domain regarding in vitro cellular and biochemical assays conducted on 8-(1-Naphthyl)-8-oxooctanoic acid.
In the broader context of drug discovery, compounds containing a naphthyl group have been subjected to a variety of in vitro assays to determine their biological targets and effects on cellular pathways. For instance, a structurally related fatty acid derivative, (7E)-8-(2-naphthyl)-5,6-trans-5,6-methano-7-octenoic acid (TEI-8005), was investigated for its effects on arachidonic acid metabolism in cultured cells. nih.gov These studies involved assays to measure the biosynthesis of prostaglandins (B1171923) and the formation of lipoxygenase products in cell lines such as cultured vascular cells and gastric mucosal epithelial cells. nih.gov
Such assays are critical in early-stage research to understand how a compound interacts with specific enzymes or receptors and how it modulates signaling pathways within a cell.
Evaluation of Biological Responses in Relevant Preclinical Disease Models
No studies detailing the evaluation of biological responses to this compound in any preclinical disease models have been found in the public scientific literature.
For other naphthalene-containing compounds, researchers have utilized various preclinical models to assess their potential therapeutic effects. For example, derivatives of 1,8-naphthyridine (B1210474) have been evaluated for their gastric antisecretory properties in rat models. nih.govnih.gov Additionally, some novel 1,8-naphthyridine derivatives have been tested for their in vitro cytotoxicity against Ehrlich Ascites Carcinoma. nih.gov These types of studies are essential to bridge the gap between in vitro findings and potential clinical applications, providing insights into a compound's efficacy and physiological effects in a living organism.
Investigation of Molecular Mechanisms Underlying Observed Biological Activities
Due to the absence of reported biological activities for this compound, there have been no investigations into its molecular mechanisms of action.
Elucidating the molecular mechanism is a crucial step in drug development. For other compounds with a naphthyl group, mechanistic studies have been undertaken. For example, the mechanism of action for a series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with gastric antisecretory properties was noted as unknown, highlighting the complexity of such investigations. nih.gov In the case of TEI-8005, its mechanism was linked to the enhancement of prostaglandin (B15479496) formation in cells with either normal or reduced cyclooxygenase activity. nih.gov These studies often involve a combination of biochemical assays, molecular biology techniques, and computational modeling to identify the specific molecular targets and pathways affected by the compound.
Exploration of Compound Activity as Research Tools and Probes
There is no information available regarding the use of this compound as a research tool or chemical probe.
Compounds with unique biological activities are sometimes developed into chemical probes to investigate biological systems. This requires a compound to have high potency, selectivity, and a well-understood mechanism of action. Given the lack of data on the biological activity and targets of this compound, its potential as a research tool remains unexplored.
Analytical Methodologies for the Characterization and Quantification of 8 1 Naphthyl 8 Oxooctanoic Acid and Its Metabolites
Advanced Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation and purification of 8-(1-Naphthyl)-8-oxooctanoic acid and its metabolites from complex mixtures.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a primary workhorse for the analysis of non-volatile and thermally labile compounds like this compound. In this technique, the compound is dissolved in a mobile phase and passed through a stationary phase, typically a C18 column. The separation is based on the differential partitioning of the analyte between the two phases.
A typical RP-HPLC method for the analysis of compounds similar to this compound might involve a gradient elution. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) could be used, with the proportion of acetonitrile increasing over time. analchemres.org This gradient allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the naphthyl group in this compound would exhibit strong UV absorbance. analchemres.org For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The precision and accuracy of the method are assessed through parameters like intra- and inter-day precision and recovery studies. analchemres.orgmdpi.com
Gas Chromatography (GC):
For volatile and thermally stable derivatives of this compound, Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be employed. Derivatization is often necessary to increase the volatility of the carboxylic acid group, for example, by converting it to its methyl ester. This can be achieved through a transesterification reaction. researchgate.net The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the boiling points and interactions of the analytes with the stationary phase. GC-MS provides both retention time information for identification and mass spectra for structural confirmation. nih.gov
Table 1: Comparison of HPLC and GC for the Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or their volatile derivatives). |
| Derivatization | Not always necessary. | Often required for polar functional groups like carboxylic acids. |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry (LC-MS). | Flame Ionization (FID), Mass Spectrometry (GC-MS). |
| Application | Separation and quantification of the parent compound and its non-volatile metabolites. | Analysis of volatile metabolites or derivatized parent compound. |
High-Resolution Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation and sensitive quantification of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the naphthyl ring, the methylene (B1212753) protons of the octanoic acid chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the naphthyl protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the carbons adjacent to the carbonyl group and the carboxylic acid group would be deshielded and appear at characteristic chemical shifts. rsc.orglibretexts.org
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone and the carboxylic acid would appear at highly deshielded chemical shifts (typically δ 160-180 ppm for carboxylic acids and higher for ketones). libretexts.org The carbons of the naphthyl ring would also have characteristic signals in the aromatic region. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Naphthyl-H | 7.0 - 9.0 | 120 - 140 |
| -CH₂- adjacent to C=O | ~2.5 - 3.0 | ~35 - 45 |
| -CH₂- chain | ~1.2 - 1.8 | ~25 - 35 |
| -CH₂- adjacent to COOH | ~2.2 - 2.5 | ~30 - 40 |
| COOH | 10 - 12 (broad) | 170 - 185 |
| C=O (ketone) | - | 195 - 210 |
Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation, identification, and quantification of compounds in complex mixtures.
Electron Ionization (EI): In GC-MS, EI is a common ionization technique that produces a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries. nist.govnist.gov
Electrospray Ionization (ESI): In LC-MS, ESI is a soft ionization technique that is well-suited for polar and non-volatile molecules. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal fragmentation.
Tandem Mass Spectrometry (MS/MS): For structural elucidation of metabolites, tandem mass spectrometry (MS/MS) is particularly powerful. A specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information, allowing for the identification of metabolic modifications such as hydroxylation or conjugation. nih.govnih.gov For quantification, multiple reaction monitoring (MRM) is a highly selective and sensitive technique used in LC-MS/MS. researchgate.netnih.gov
Radiochemical Labeling and Imaging Applications for Metabolic Tracing (e.g., 99mTc-CpTTOA)
Radiochemical labeling is a powerful technique for tracing the metabolic fate of a compound in vitro and in vivo. By incorporating a radioactive isotope into the structure of a molecule, its distribution, metabolism, and excretion can be monitored non-invasively.
A relevant example is the use of Technetium-99m (⁹⁹mTc), a gamma-emitting radionuclide ideal for Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.com While not directly labeling this compound, analogous compounds are often chelated with ⁹⁹mTc to create radiotracers for specific biological targets. mdpi.commdpi.com
For instance, a bifunctional chelator could be attached to an analogue of this compound. This chelator would then bind to ⁹⁹mTc, forming a stable complex. The synthesis of such radiotracers often involves a one-pot reaction where a precursor, such as fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺, is reacted with the chelator-conjugated molecule. mdpi.comresearchgate.net The resulting radiolabeled compound can then be purified by HPLC. mdpi.com
The biodistribution of the radiotracer can be studied in animal models by injecting the compound and imaging the animal at various time points using a SPECT scanner. nih.govnih.gov This allows for the visualization of where the compound accumulates in the body, providing insights into its potential target organs and metabolic pathways. Quantitative analysis of the images can determine the percentage of the injected dose per gram of tissue (%ID/g) in different organs. nih.gov
Stable isotope tracing is another approach that uses non-radioactive isotopes like ¹³C or ¹⁵N to label molecules. The metabolic fate of the labeled compound is then tracked using mass spectrometry or NMR spectroscopy. nih.govnih.govspringernature.com This method provides detailed information about metabolic fluxes and pathway activities. nih.govnorthwestern.edu
Bioanalytical Approaches for Complex Biological Matrices
The quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents unique challenges due to the presence of interfering substances. analchemres.orgnih.gov Robust bioanalytical methods are required to ensure accurate and reliable results.
Sample Preparation:
A crucial first step in bioanalysis is the extraction of the analyte from the biological matrix. Common techniques include:
Protein Precipitation (PPT): This involves adding an organic solvent like acetonitrile or methanol (B129727) to the plasma sample to precipitate proteins. mdpi.com After centrifugation, the supernatant containing the analyte is collected.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous buffer and an organic solvent like diethyl ether. mdpi.com
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a different solvent. This technique is highly effective for sample clean-up and concentration. nih.gov
Analytical Method Validation:
Bioanalytical methods must be rigorously validated to ensure their reliability. According to regulatory guidelines, validation includes the assessment of:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. analchemres.orgresearchgate.net
Accuracy: The closeness of the measured value to the true value. analchemres.orgresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. analchemres.orgresearchgate.net
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, bench-top stability). analchemres.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comresearchgate.net
LC-MS/MS is often the method of choice for bioanalysis due to its high sensitivity and selectivity, which are essential for measuring the low concentrations of drugs and their metabolites typically found in biological fluids. researchgate.netnih.gov
Future Research Directions and Emerging Paradigms for 8 1 Naphthyl 8 Oxooctanoic Acid Research
Development of Highly Selective Analogues for Specific Biological Targets
The broad biological activities associated with the naphthalene (B1677914) moiety necessitate the development of analogues with high selectivity for specific biological targets to minimize off-target effects and enhance therapeutic efficacy. researchgate.netnih.gov The synthesis and biological evaluation of various naphthalene derivatives are crucial in this endeavor. nih.govresearchgate.netnih.gov Researchers are exploring structural modifications to the 8-(1-Naphthyl)-8-oxooctanoic acid scaffold. These modifications include altering the length and composition of the octanoic acid chain, as well as substituting the naphthalene ring with different functional groups. researchgate.net The goal is to identify derivatives that exhibit potent and selective inhibition of specific enzymes or receptors implicated in disease. For instance, derivatives of 1-naphthol (B170400) have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II and acetylcholinesterase (AChE). nih.gov Similarly, various 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated for their cytotoxic and antioxidant activities. researchgate.netnih.gov These studies provide a foundation for the rational design of more selective and potent analogues of this compound.
Investigation of Novel Therapeutic Modalities and Non-Oncological Applications based on Mechanistic Insights
While much of the focus on naphthalene-containing compounds has been in oncology, the structural features of this compound suggest its potential in a wider range of therapeutic areas. ekb.eg Fatty acids and their derivatives are known to play crucial roles in various physiological processes, including inflammation, and have been investigated for their therapeutic potential in non-oncological conditions. nih.govwikipedia.org For example, medium-chain triglycerides (MCTs), which include octanoic acid, have shown potential in managing conditions like epilepsy and may possess antimicrobial properties. healthline.com Furthermore, omega-3 polyunsaturated fatty acids have been studied for their anti-inflammatory and immunomodulatory effects, which could be relevant for diseases beyond cancer. mdpi.com
The naphthalene scaffold itself is present in a variety of FDA-approved drugs with diverse applications, including antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govekb.eg This highlights the versatility of the naphthalene ring in medicinal chemistry. researchgate.netijpsjournal.com Future research should leverage the mechanistic understanding of how this compound and its analogues interact with biological systems to explore their utility in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development for compounds like this compound. arxiv.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the design of analogues with improved efficacy and safety profiles. arxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational method, are being enhanced by modern ML algorithms to better predict the biological activity of compounds based on their chemical structures. arxiv.orgnih.gov For naphthalene-based compounds, ML models can be trained to predict their potential as inhibitors for specific targets, such as the SARS-CoV-2 papain-like protease (PLpro). nih.gov These models can help prioritize which novel derivatives of this compound to synthesize and test, saving significant time and resources. arxiv.org Furthermore, AI can aid in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, a critical step in the drug development pipeline. nih.gov
Innovations in Sustainable and Scalable Synthetic Pathways for Research Materials
The advancement of research on this compound and its analogues relies on the availability of efficient and environmentally friendly synthetic methods. Traditional methods for synthesizing aromatic ketones, such as the Friedel-Crafts acylation, often involve harsh reagents and produce significant waste. ruc.dkrsc.orgnumberanalytics.com Modern synthetic chemistry is increasingly focused on "green chemistry" principles, which aim to develop more sustainable processes. numberanalytics.comorganic-chemistry.orgchemistryviews.org
Recent innovations in this area include the use of solid acid catalysts like sulfated zirconia and metal- and halogen-free methodologies, which offer greener alternatives to traditional Lewis acids. rsc.orgorganic-chemistry.orgacs.org Microwave-assisted synthesis has also emerged as a technique to dramatically reduce reaction times and improve yields in Friedel-Crafts acylations. ruc.dk Furthermore, photocatalytic methods are being developed for the synthesis of aromatic ketones and other related structures under mild and environmentally benign conditions. chemistryviews.orgnih.govacs.org These sustainable and scalable synthetic pathways will be crucial for producing the quantities of this compound and its derivatives needed for extensive preclinical and potentially clinical research. ucl.ac.ukucl.ac.uk
Exploration of this compound as a Scaffold for Multifunctional Agents
The unique structure of this compound, combining a rigid aromatic naphthalene moiety with a flexible fatty acid chain, makes it an attractive scaffold for the development of multifunctional agents. researchgate.netwikipedia.org Such agents are designed to interact with multiple biological targets simultaneously, which can lead to synergistic therapeutic effects or provide diagnostic capabilities alongside treatment.
The naphthalene scaffold has been widely used in medicinal chemistry to create hybrid molecules with diverse biological activities. researchgate.netekb.egijpsjournal.com For example, naphthalimide-acridinyl hybrids have been synthesized and shown to possess both anticancer and acetylcholinesterase inhibitory activities. researchgate.netsemanticscholar.org Similarly, the fatty acid component can be functionalized to introduce additional properties. Fatty acid derivatives have been explored as components of protective coatings and for their potential in tissue engineering. mdpi.comresearchgate.netnih.gov By strategically modifying both the naphthalene and octanoic acid parts of the molecule, it is possible to design novel compounds that could, for instance, target a specific cancer cell type while also delivering an imaging agent or a second therapeutic payload. The development of such multifunctional scaffolds holds great promise for creating next-generation therapeutics and diagnostics. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
